molecular formula C25H25N3O7 B11531773 Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11531773
M. Wt: 479.5 g/mol
InChI Key: DEVGEVUIZVZIPF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a significant structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like acetic acid or p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous flow reactors: To enhance reaction efficiency and yield

    Automated synthesis: For precise control over reaction conditions

    Purification techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Conversion to amine derivatives

    Substitution: Formation of halogenated quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its quinoline core is valuable in the development of new organic materials and catalysts.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features contribute to the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit enzyme activity: By binding to the active site or allosteric sites

    Modulate receptor function: By acting as an agonist or antagonist

    Alter cellular pathways: By influencing signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(3-hydroxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-amino-4-(4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H25N3O7

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25N3O7/c1-3-35-25(31)23-21(14-7-12-20(34-2)19(30)13-14)22-17(5-4-6-18(22)29)27(24(23)26)15-8-10-16(11-9-15)28(32)33/h7-13,21,30H,3-6,26H2,1-2H3

InChI Key

DEVGEVUIZVZIPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

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